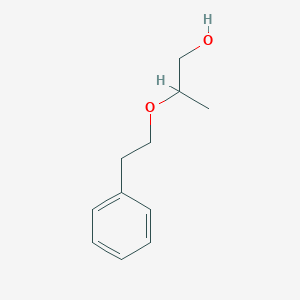![molecular formula C16H13FN2S B2502567 2-(3,4-二氢异喹啉-2(1H)-基)-4-氟苯并[d]噻唑 CAS No. 862977-16-0](/img/structure/B2502567.png)
2-(3,4-二氢异喹啉-2(1H)-基)-4-氟苯并[d]噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole" is a heterocyclic molecule that appears to be related to several classes of compounds with potential biological activity. The structure suggests it contains a dihydroisoquinoline moiety linked to a fluorobenzo[d]thiazole group. This type of compound could be of interest due to the presence of both the isoquinoline, which is a structural motif found in many pharmacologically active molecules, and the benzo[d]thiazole, which is known for its fluorescent properties and potential as a bioconjugate .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted benzenes or isoquinolines. For example, the synthesis of 3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with alkyl isothiocyanates and isocyanates . Similarly, novel 2-substituted thiazoloisoquinolines have been synthesized from nitroisoquinoline and nitrobenzothiazole, indicating that nitration and subsequent reactions are key steps in the synthesis of such compounds . Although the exact synthesis of "2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was determined by single crystal X-ray diffraction, which revealed an orthorhombic space group and the presence of intermolecular N-H…S bonds . These techniques would likely be employed to analyze the molecular structure of "2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole" to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include nucleophilic substitutions and cyclization steps. For example, the synthesis of thiazoloisoquinolines involved nucleophilic displacement of a chlorine atom in a chlorothiazoloisoquinoline intermediate . The reactivity of the fluorine atom in the fluorobenzo[d]thiazole moiety could also be exploited in further chemical transformations, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole" can be inferred from related compounds. For instance, the fluorescence properties of benzothiazolylquinolines have been studied, with some derivatives showing significant enhancement in fluorescence upon thiol addition, indicating potential applications in bioconjugation and protein labeling . The solubility, stability, and reactivity of the compound would be important characteristics to determine for its potential use in biological applications.
科学研究应用
合成和化学反应
该化合物已被用于各种合成途径中,包括创建具有潜在生物活性的新型化学结构。例如,它参与了与富马腈存在下二氟卡宾反应,合成二苯并[c,f]吡咯并[1,2-a]氮杂菲和吡咯并[2,1-a]异喹啉衍生物。这些反应对于开发具有不同生物学和药理学性质的新分子至关重要 (Novikov 等人,2005)。
光致发光和 OLED 应用
该化合物及其衍生物表现出强光致发光,使其适用于制造蓝色 OLED 器件。这种用途对于开发用于电子和光子学的新材料特别有趣,突出了该化合物超越传统化学或制药应用的多功能性 (王等人,2021)。
生物活性及潜在治疗应用
多项研究探索了衍生自或相关的 2-(3,4-二氢异喹啉-2(1H)-基)-4-氟苯并[d]噻唑 的化合物的生物活性。这些化合物展示了一系列生物学特性,包括抗增殖、抗菌和抗结核活性。例如,一些衍生物已显示出对肿瘤细胞系的的选择性细胞毒性作用和显着的镇静作用,表明有潜力进一步研究其治疗应用 (Zablotskaya 等人,2013)。
抗菌和抗真菌研究
由该化合物衍生的新型噻唑-2-基喹啉-5 或 7-马来酰亚胺已被合成并证明具有荧光特性,其中一些显示出有希望的抗菌活性。这些发现有助于开发新的抗菌剂,并突出了该化合物作为创建生物活性分子的支架的潜力 (Nair & Rajasekharan,2004)。
作用机制
未来方向
The future directions in the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, computational modeling studies could provide further insights into the binding preferences of these compounds .
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBODKXLWCIWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


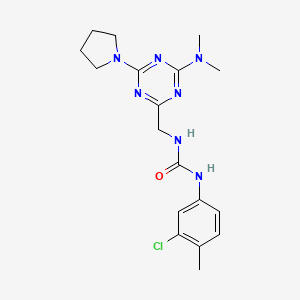
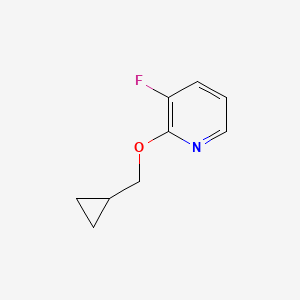
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
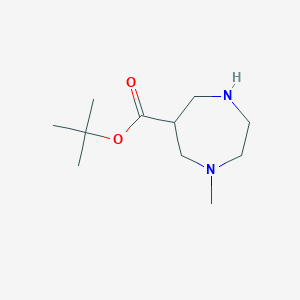
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
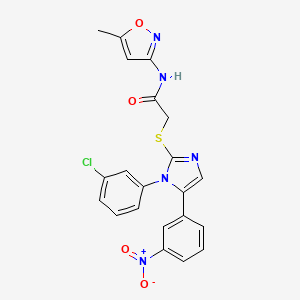
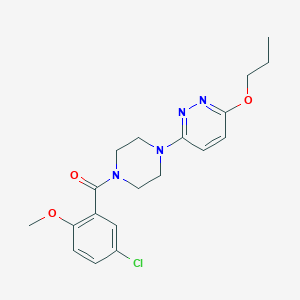
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
